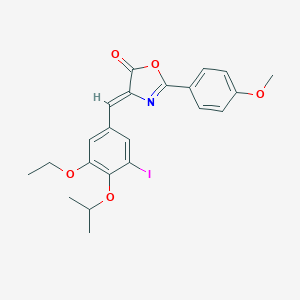
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as EIIMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can induce G2/M cell cycle arrest and activate the p53 signaling pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is thought to contribute to the anti-tumor activity of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.
Future Directions
There are a number of potential future directions for research on 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of focus is in the development of new cancer drugs based on the structure of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, studies are needed to further elucidate the mechanism of action of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one and to investigate its potential applications in other areas of scientific research, such as drug metabolism and toxicity. Finally, research is needed to develop more efficient and scalable synthesis methods for 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, which may facilitate its use in clinical trials.
Synthesis Methods
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multistep process that involves the reaction of 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by the formation of an oxazole ring through a cyclization reaction. The final product is obtained through a condensation reaction of the oxazole ring with the aldehyde group.
Scientific Research Applications
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
Molecular Formula |
C22H22INO5 |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22INO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11- |
InChI Key |
IKLDJNHHYMXCOX-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B283751.png)
![2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide](/img/structure/B283752.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide](/img/structure/B283753.png)
![N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
![4-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]butanamide](/img/structure/B283760.png)
![2-(4-cyclohexylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283764.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)